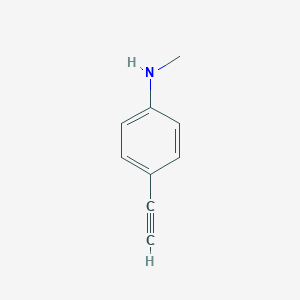

4-Ethynyl-N-methylaniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-Ethynyl-N-methylaniline involves palladium-catalyzed intermolecular aerobic oxidative cyclization and other methodologies that allow for the construction of complex molecules with moderate to excellent yields. For instance, Liu et al. (2013) described a robust and regioselective palladium-catalyzed process for synthesizing 4-halo-2-aminoquinolines from 2-ethynylanilines, highlighting the broad substrate scope and potential for further synthesis of complex molecules through intramolecular Buchwald-Hartwig cross-coupling reactions (Liu et al., 2013).

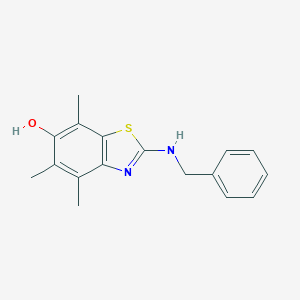

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Ethynyl-N-methylaniline has been extensively studied using X-ray crystallography, spectroscopic analysis, and DFT calculations. These studies reveal detailed information on molecular geometries, intra- and inter-molecular interactions, and characteristic infrared and electronic bands, providing a deeper understanding of the structural features of these compounds (Yıldırım et al., 2016).

Chemical Reactions and Properties

4-Ethynyl-N-methylaniline participates in a variety of chemical reactions, showcasing its versatility as a reagent. For example, the synthesis of poly(4-ethynylaniline) demonstrates the potential of this compound in forming conjugated polymers with significant electro-optical properties, such as photoluminescence and electron affinity, indicating its utility in materials science and electronic applications (Gui et al., 2006).

Aplicaciones Científicas De Investigación

Biochemical Transformations : N-ethyl-N-methylaniline undergoes p-hydroxylation in vitro, leading to the formation of N-ethyl-N-methyl-4-aminophenol and N-ethyl-4-aminophenol. This process has a Vmax of 1.8 nmol/mg, indicating its potential biochemical relevance (Gorrod & Patterson, 1980).

Toxicological Studies : The carcinogen 4-chloro-2-methylaniline has been shown to bind extensively to proteins, DNA, and RNA in rat liver. This binding is mediated by enzymatic activity in microsomes, leading to irreversible binding and activation (Hill, Shih, & Struck, 1979).

Chemical Synthesis : N-hydroxyphthalimide effectively catalyzes the [4+2] cyclization of N-methylanilines with maleimides to afford tetrahydroquinolines under mild reaction conditions. This offers an easy preparation of tricyclic heterocycles, showing the compound's importance in synthetic chemistry (Yadav & Yadav, 2017).

Polymer Science : The synthesized 4-MAANI polymer matrix effectively recognizes the creatinine molecule using molecular imprinting and photoluminescence. This demonstrates potential for clinical applications in monitoring kidney function (Syu, Hsu, & Lin, 2010).

Environmental Toxicology : Earthworms exposed to 2fluoro-4methylaniline show changes in certain biomarkers, suggesting this compound's utility in studying environmental toxicology (Bundy et al., 2002).

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 4-Ethynyl-N-methylaniline are currently unknown The compound could potentially interact with a variety of pathways, leading to downstream effects on cellular function

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Ethynyl-N-methylaniline is currently unknown Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action

Propiedades

IUPAC Name |

4-ethynyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7,10H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOHNQMAAVLTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556917 | |

| Record name | 4-Ethynyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-N-methylaniline | |

CAS RN |

119754-15-3 | |

| Record name | 4-Ethynyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

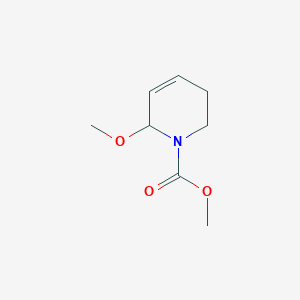

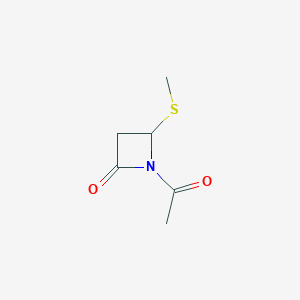

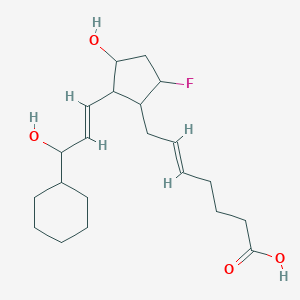

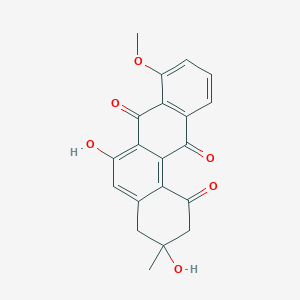

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)

![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)